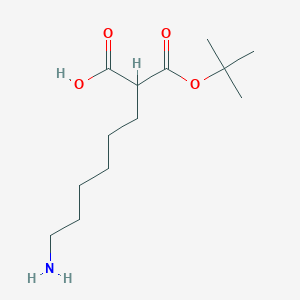

Boc-8-aminocaprylic acid

Description

Boc-8-aminocaprylic acid (CAS 30100-16-4) is a protected amino acid derivative with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol . It consists of an 8-carbon alkyl chain terminating in a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amine at the ω-position. Key properties include:

Properties

Molecular Formula |

C13H25NO4 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

8-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid |

InChI |

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)10(11(15)16)8-6-4-5-7-9-14/h10H,4-9,14H2,1-3H3,(H,15,16) |

InChI Key |

PIIPUWJTWZEWIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCCCCCN)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Protection and Deprotection Reactions

The Boc group serves as a temporary protective moiety for the primary amine, enabling selective reactivity during synthesis.

Boc Deprotection

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), regenerating the free amine for subsequent reactions .

Example :

This step is essential in peptide elongation, allowing sequential coupling without side reactions .

Carboxylic Acid Activation and Esterification

The terminal carboxylic acid undergoes activation to facilitate nucleophilic acyl substitutions.

NHS Ester Formation

This compound reacts with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) to form an active ester .

Reaction Conditions :

-

Reagents : NHS (1.2 g, 10.4 mmol), DCC (3.2 g, 15.5 mmol)

-

Solvent : DCM (55 mL)

-

Time : 16 hours at room temperature

Application :

The NHS ester is a versatile intermediate for amide bond formation in bioconjugation and peptide synthesis .

Amide Bond Formation

The activated ester reacts with primary amines to form stable amide linkages.

Coupling with 5-Aminovaleric Acid

Reaction :

Conditions :

-

Solvent : DMF (20 mL)

-

Base : Triethylamine (1.58 mL, 11.4 mmol)

-

Time : 16 hours at room temperature

This reaction demonstrates its utility in constructing spacer arms for drug delivery systems .

Mechanistic Insights

-

Steric Protection : The Boc group prevents undesired side reactions at the amine during coupling.

-

Controlled Reactivity : Sequential deprotection enables precise peptide chain elongation .

This compound’s versatility in protection, activation, and conjugation underpins its widespread use in pharmaceuticals and biochemistry .

Comparison with Similar Compounds

8-Aminocaprylic Acid (CAS 1002-57-9)

Critical Insight: The Boc group in this compound prevents undesired side reactions during coupling steps, whereas 8-aminocaprylic acid requires careful handling to avoid premature oxidation or acylation .

5-CNAC (CAS 204852-67-5)

Critical Insight: 5-CNAC’s aromatic structure improves membrane permeability compared to this compound, making it suitable for drug delivery .

Fmoc-8-Aoc-OH (CAS 126631-93-4)

Critical Insight: Fmoc-8-Aoc-OH is preferred in SPPS due to orthogonal protection strategies, while this compound is ideal for solution-phase synthesis .

Caprylic Acid (CAS 124-07-2)

Research Findings and Data

Reactivity and Stability

- This compound exhibits superior stability in basic conditions compared to Fmoc-8-Aoc-OH, which decomposes upon exposure to amines .

- The Boc group’s removal efficiency (>95%) under mild acidic conditions (20% TFA in DCM) minimizes side reactions in peptide synthesis .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.